molecular formula C13H15BrO B7848714 (2-Bromophenyl)(cyclohexyl)methanone CAS No. 922529-76-8

(2-Bromophenyl)(cyclohexyl)methanone

Cat. No.: B7848714
CAS No.: 922529-76-8
M. Wt: 267.16 g/mol
InChI Key: ANUWFHRHLWJOJJ-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(cyclohexyl)methanone: is a chemical compound belonging to the class of aromatic ketones. It consists of a bromophenyl group attached to a cyclohexyl group via a carbonyl (C=O) functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Fries Rearrangement: One common synthetic route involves the Fries rearrangement of o-bromophenyl cyclohexanecarboxylate using aluminium chloride as a catalyst.

  • Reaction with Cyclohexane Carbonyl Chloride: Another method involves reacting cyclohexane carbonyl chloride with o-bromophenol in the presence of aluminium chloride without a solvent at 140°C for 1 hour.

Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity.

Chemical Reactions Analysis

(2-Bromophenyl)(cyclohexyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: Substitution reactions at the bromine atom can produce a variety of substituted phenyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, phenols, and other oxidized derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Substituted phenyl compounds.

Scientific Research Applications

(2-Bromophenyl)(cyclohexyl)methanone: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of various chemical products, including polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Bromophenyl)(cyclohexyl)methanone exerts its effects depends on the specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

(2-Bromophenyl)(cyclohexyl)methanone: can be compared with other similar compounds, such as:

  • (2-Bromophenyl)(morpholino)methanone: This compound has a similar structure but with a morpholino group instead of a cyclohexyl group.

  • 3-Bromo-2-hydroxyphenyl)cyclohexylmethanone: This compound has a hydroxyl group in place of the bromine atom.

Uniqueness: The presence of the bromophenyl group and the cyclohexyl group in this compound gives it unique chemical properties compared to other similar compounds. These properties make it particularly useful in specific applications where other compounds may not be as effective.

Properties

IUPAC Name

(2-bromophenyl)-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUWFHRHLWJOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734271
Record name (2-Bromophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922529-76-8
Record name (2-Bromophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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